N-[(3-chlorophenyl)methoxy]cycloheptanimine
Overview
Description
N-[(3-chlorophenyl)methoxy]cycloheptanimine is an organic compound with the molecular formula C14H18ClNO It is a derivative of cycloheptanone, where the oxime group is substituted with a 3-chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methoxy]cycloheptanimine typically involves the reaction of cycloheptanone with hydroxylamine to form cycloheptanone oxime. This intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methoxy]cycloheptanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of N-[(3-chlorophenyl)methoxy]cycloheptanamine.
Substitution: Formation of various substituted cycloheptanimine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methoxy]cycloheptanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methoxy]cyclohexanimine
- N-[(3-chlorophenyl)methoxy]cyclopentanamine
- N-[(3-chlorophenyl)methoxy]cyclooctanamine
Uniqueness
N-[(3-chlorophenyl)methoxy]cycloheptanimine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methoxy]cycloheptanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-7-5-6-12(10-13)11-17-16-14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPQATRVAWGHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NOCC2=CC(=CC=C2)Cl)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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